![molecular formula C24H27N3O5 B2356157 1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899984-03-3](/img/structure/B2356157.png)
1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Description
1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O5 and its molecular weight is 437.496. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that may contribute to its biological activity:
- Spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine : This moiety is known for its diverse pharmacological properties.
- Piperidine : A common structural element in many pharmaceuticals, associated with various biological activities.
- Methoxy and Hydroxy Substituents : These groups are often linked to enhanced solubility and bioactivity.
The molecular formula is complex and reflects a high degree of substitution, which can impact its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been noted for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound under consideration may share these properties due to its structural similarity to known anticancer agents.
Antioxidant Properties
Antioxidant activity is a critical aspect of many medicinal compounds. Studies on related pyrazole compounds have demonstrated their capacity to scavenge free radicals and reduce oxidative stress . The presence of hydroxyl groups in the compound enhances its potential as an antioxidant.
Neuroprotective Effects
Neuroprotective properties have been attributed to piperidine-containing compounds. Research has shown that these compounds can protect neuronal cells from damage caused by oxidative stress and excitotoxicity . The specific compound may exhibit similar neuroprotective effects due to its piperidine scaffold.
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. For example, derivatives of piperidine have shown efficacy against various bacterial strains . The compound's structure suggests it could possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Effects
Compounds with methoxy and hydroxyl substituents often demonstrate anti-inflammatory activity. Studies indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes . This suggests that the compound may also function as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Biological Activity | Related Compounds | Mechanism of Action |
---|---|---|
Anticancer | Pyrazole derivatives | Induction of apoptosis, cell cycle arrest |
Antioxidant | Pyrazole analogs | Free radical scavenging |
Neuroprotective | Piperidine derivatives | Protection against oxidative stress |
Antimicrobial | Piperidine analogs | Inhibition of bacterial growth |
Anti-inflammatory | Methoxy-substituted compounds | Inhibition of cytokines and inflammatory pathways |
Case Study 1: Anticancer Potential
A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that certain modifications in the structure significantly enhanced cytotoxicity. The compound may benefit from similar modifications based on its structural characteristics .
Case Study 2: Neuroprotection
Research focusing on piperidine derivatives showed promising results in protecting neuronal cells from oxidative damage. The study highlighted the importance of substituent positioning on the piperidine ring in enhancing neuroprotective effects .
Properties
IUPAC Name |
1-[2-(4-hydroxy-3-methoxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-15(28)26-11-9-24(10-12-26)27-19(17-5-4-6-21(30-2)23(17)32-24)14-18(25-27)16-7-8-20(29)22(13-16)31-3/h4-8,13,19,29H,9-12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJISNIOFHHXDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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